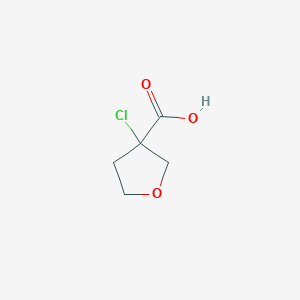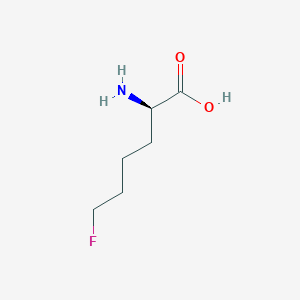
(2R)-2-Amino-6-fluorohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-6-fluorohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) at the second carbon and a fluorine atom at the sixth carbon of the hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-6-fluorohexanoic acid typically involves the introduction of the fluorine atom into the hexanoic acid backbone. One common method is the fluorination of a suitable precursor, such as 2-aminohexanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-6-fluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-6-fluorohexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-6-fluorohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include inhibition of key enzymes or modulation of signaling pathways, resulting in the desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-Amino-3-fluoropropanoic acid: Another fluorinated amino acid with a shorter carbon chain.
(2R)-2-Amino-4-fluorobutanoic acid: Similar structure but with the fluorine atom at the fourth carbon.
(2R)-2-Amino-5-fluoropentanoic acid: Similar structure but with the fluorine atom at the fifth carbon.
Uniqueness
(2R)-2-Amino-6-fluorohexanoic acid is unique due to its specific fluorination pattern and the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H12FNO2 |
|---|---|
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
(2R)-2-amino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H12FNO2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,8H2,(H,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
YKOLKJMDEUXJDP-RXMQYKEDSA-N |
Isomerische SMILES |
C(CCF)C[C@H](C(=O)O)N |
Kanonische SMILES |
C(CCF)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


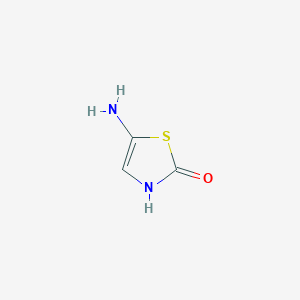
![4-Chloro-2-{[(1-hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13310503.png)
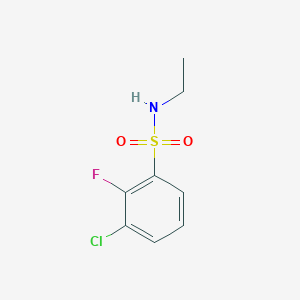
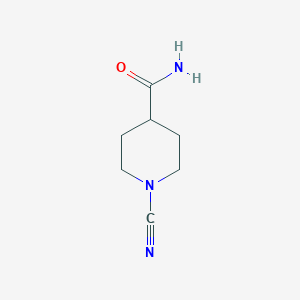
![2,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310533.png)
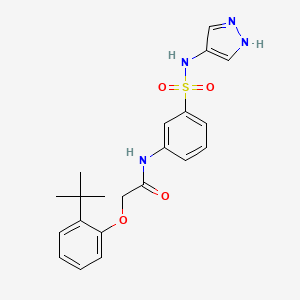
![1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13310550.png)

![7-[(4-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13310563.png)
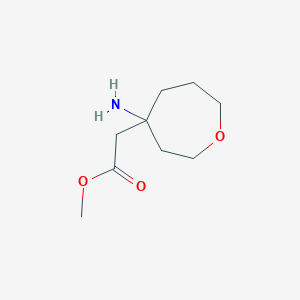
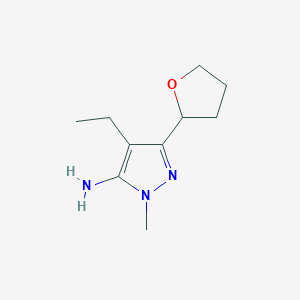
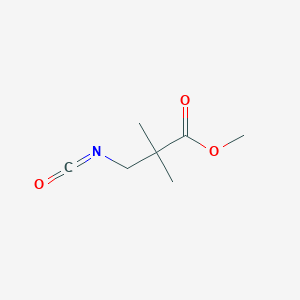
![4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
